6-Chloroquinoxaline

Organic Electronics Electrochemical Synthesis Radical Anion Stability

Researchers developing kinase inhibitors or antibacterial agents often face inconsistent reactivity from halogenated quinoxaline intermediates, delaying SAR studies. 6-Chloroquinoxaline (CAS 5448-43-1) solves this with proven electrochemical stability at the 6-position. • Stable C-Cl bond resists cleavage under reductive conditions - ideal for conductive polymers and redox-active ligands • Chloro handle enables efficient nucleophilic aromatic substitution for rapid derivatization at the 2- and 3-positions • ≥97% purity; robust synthesis protocols yield up to 75%; gram-to-kilogram availability with ambient shipping

Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
CAS No. 5448-43-1
Cat. No. B1265817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinoxaline
CAS5448-43-1
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1Cl
InChIInChI=1S/C8H5ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
InChIKeyHOOMNCITVCXDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinoxaline: Key Halogenated Quinoxaline Building Block


6-Chloroquinoxaline (CAS 5448-43-1) is a heterocyclic compound belonging to the quinoxaline class, characterized by a fused benzene-pyrazine ring system with a chlorine atom at the 6-position. Its molecular formula is C8H5ClN2, with a molecular weight of 164.59 g/mol [1]. The compound exhibits a melting point range of 61–65 °C, a density of approximately 1.349 g/cm³, and a logP value of 2.28, reflecting its moderate lipophilicity . It serves as a key intermediate in the synthesis of diverse pharmacologically active molecules, including antitumor, antibacterial, and herbicidal agents, due to the versatile reactivity of its chloro substituent and the nitrogen-containing heterocyclic core .

Halogenated quinoxaline building block; 6-chloro handle enables nucleophilic substitution and cross-coupling.
Suitable for synthesis of bioactive molecules via 2,3-disubstitution; reported scaffold for medicinal chemistry programs.
Applicable to organic electronics research due to persistent radical anion under reductive conditions.

6-Chloroquinoxaline vs. Other Halogenated Quinoxalines


Although halogenated quinoxalines share a common scaffold, the position and identity of the halogen substituent profoundly influence electrochemical stability, synthetic yield, and biological activity. Direct replacement with 2-chloroquinoxaline, 6-bromoquinoxaline, or 6-fluoroquinoxaline can lead to divergent outcomes in reactivity and pharmacological profile [1]. For instance, the carbon–halogen bond in 6-chloroquinoxaline exhibits unique stability under electrochemical conditions compared to its bromo and iodo analogues, a factor critical for applications in organic electronics and reductive synthesis pathways [2]. Furthermore, the 6-chloro substitution pattern is a validated pharmacophoric element in numerous antitumor and antibacterial agents, whereas isomeric or alternative halogen substitutions may result in reduced or altered efficacy .

Halogen Identity
6-Bromo or 6-iodo analogues may undergo C–X bond cleavage under reductive conditions; radical anion stability may not transfer.
Isomer Position
2-Chloroquinoxaline or other isomers may exhibit divergent reactivity and pharmacological scaffold profiles; direct substitution requires validation.
Synthetic Route
Yield and regiochemical outcome depend on condensation method; alternative routes may produce different isomer ratios.

6-Chloroquinoxaline: Evidence vs. Closest Analogs


Radical Anion Stability vs. 6-Bromo/Iodoquinoxaline

Under identical electrochemical reduction conditions in dimethylformamide at a mercury cathode, the radical anion of 6-chloroquinoxaline exhibits markedly higher stability compared to those of 6-bromoquinoxaline and 6-iodoquinoxaline. While the bromo and iodo analogues undergo fragmentation with loss of halide ion at room temperature on the cyclic voltammetry timescale, 6-chloroquinoxaline shows no such fragmentation [1]. This stability is attributed to the stronger C–Cl bond and the specific redox potential of the substrate–radical anion couple, making 6-chloroquinoxaline the preferred choice for applications requiring persistent radical intermediates [1].

Radical Anion Stability
Head-to-head
6-Cl stable; 6-Br and 6-I fragment at room temperature (CV)
Supports selection for reductive synthesis and radical-anion materials
DMF, Hg cathode, cyclic voltammetry timescale
Organic Electronics Electrochemical Synthesis Radical Anion Stability

Synthesis Yield: Glyoxal Bisulfite Route Advantage

A comparative synthesis route using 4-chloro-1,2-phenylenediamine and glyoxal bisulfite adduct in the presence of sodium carbonate yields 6-chloroquinoxaline in 75% yield . In contrast, analogous condensation of 4-chloro-1,2-phenylenediamine with ethylene glycol under similar conditions results in a significantly lower yield of approximately 75% [1]. While both routes are viable, the glyoxal bisulfite method offers a more efficient entry point for large-scale preparation. Additionally, the Reissert reaction on quinoxaline-N-oxide produces 6-chloroquinoxaline as the major product (42±6%), outperforming the 2- and 5-isomers .

Synthesis Yield
Data to verify
75% (glyoxal bisulfite); major 6-isomer in Reissert reaction (42±6%)
Reported yield context; supports scalable preparation review
Source review recommended; yield may vary with scale
Organic Synthesis Process Chemistry Heterocyclic Synthesis

6-Chloro Substituent as Antitumor Pharmacophore

A series of 6-chloro-2,3-disubstituted quinoxaline derivatives were synthesized and evaluated for cytotoxicity against human tumor cell lines [1]. The 6-chloro substitution was found to be essential for the observed antitumor activity, with certain derivatives exhibiting IC50 values as low as 4.4 µM against HCT116 cells . While direct comparison data for the unsubstituted or 6-methyl analogues is limited in this study, the 6-chloro motif is consistently present in the most active compounds, and its replacement with hydrogen or methyl generally results in reduced activity [1]. This class-level inference is supported by the broader quinoxaline literature, where the 6-chloro substituent is recognized as a critical pharmacophore for anticancer efficacy [2].

Cytotoxicity Endpoint
Class-level inference
IC50 4.4 µM (HCT116, MTT); 2.1-fold higher potency than doxorubicin
Reported cytotoxicity context; may inform scaffold selection for cell-based studies
Derived from 6-chloroquinoxaline derivatives; not direct compound data
Medicinal Chemistry Cancer Research Cytotoxicity

6-Chloroquinoxaline: Key Application Scenarios


Antitumor Agent Synthesis via 2,3-Disubstitution

Researchers designing novel anticancer compounds can utilize 6-chloroquinoxaline as a core scaffold for the introduction of diverse substituents at the 2 and 3 positions, leveraging the established cytotoxic activity of 6-chloro derivatives [1]. The robust synthesis protocols yielding up to 75% enable efficient derivatization, while the compound's commercial availability from multiple vendors ensures reliable procurement for medicinal chemistry campaigns.

Organic Electronics Materials Development

The exceptional stability of the 6-chloroquinoxaline radical anion under reductive conditions, as confirmed by cyclic voltammetry [2], makes it a valuable building block for the synthesis of conductive polymers, redox-active ligands, and persistent radical species. Its resistance to C–Cl bond cleavage allows for controlled electron transfer processes in organic electronic devices.

Nucleophilic Substitution for 6-Substituted Derivatives

The chloro substituent at the 6-position serves as a versatile handle for nucleophilic aromatic substitution, enabling the introduction of amines, alkoxides, and other nucleophiles to generate diverse libraries of 6-substituted quinoxalines . This reactivity is particularly valuable for the rapid exploration of structure-activity relationships in drug discovery programs targeting bacterial infections or kinase inhibition.

Application
Selection Property
Validation Focus
Bioactive quinoxaline synthesis for cell-based screening
6-Chloro pharmacophoric scaffold for SAR studies
Cytotoxicity and target engagement assays
Redox-active materials for organic electronics
Radical anion stability under reductive conditions
Cyclic voltammetry and EPR characterization
Nucleophilic substitution for derivatization libraries
Reactive chloro leaving group at 6-position
Purity and substitution efficiency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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